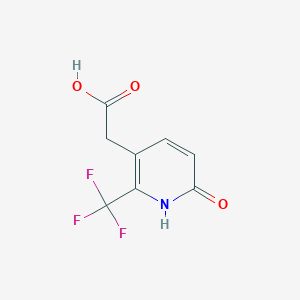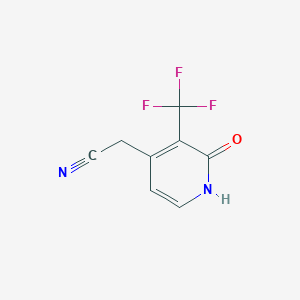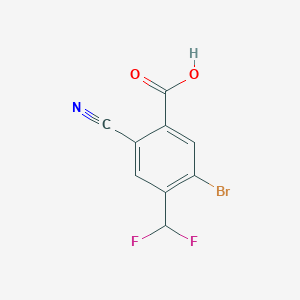
5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid
Vue d'ensemble
Description
“5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid”, also known as BDDB, is a compound that has gained significant attention in recent years. It has a molecular formula of C9H4BrF2NO2 and a molecular weight of 276.03 g/mol .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid” consists of a benzoic acid core with bromo, cyano, and difluoromethyl functional groups attached to it .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The chemical compound of interest, 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid, is a multifaceted molecule that finds applications in various synthesis and chemical reactivity studies. Its structural components, including the bromo, cyano, and difluoromethyl groups, offer unique reactivity patterns that are pivotal in the development of novel organic compounds. For instance, research by Crich and Gastaldi highlighted the reactivity of related bromo and cyano compounds in forming isomers through elimination and conjugate addition processes, showcasing the potential of such functional groups in synthetic chemistry (Crich & Gastaldi, 2000).
Intermediate for Pharmaceutical Synthesis
Compounds with similar structural motifs are key intermediates in the synthesis of therapeutic agents. Zhang et al. discussed an industrial-scale synthesis approach for a closely related compound, demonstrating its importance as a precursor in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes therapy (Zhang et al., 2022). This highlights the role of such compounds in facilitating the manufacture of drugs with significant clinical applications.
Polymerization and Material Science
In the field of polymerization and material science, the incorporation of similar cyano and bromo functional groups into molecules has been explored to synthesize novel copolymers with specific properties. Kharas et al. investigated the copolymerization of isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid with vinyl benzene, leading to materials with potential applications in various industries (Kharas et al., 2020).
Molecular Structure and Solid-State Chemistry
The study of substituted benzoic acid derivatives, including those with bromo, cyano, and difluoromethyl groups, extends to the examination of their molecular structures and behaviors in the solid state. Pramanik et al. performed a crystallographic study on benzoic acid derivatives to understand the impact of substituents on molecular geometry, electrostatic potential, and intermolecular interactions (Pramanik, Dey, & Mukherjee, 2019).
Halogen Bonding in Supramolecular Chemistry
Exploring the role of halogen atoms in supramolecular chemistry, Wu et al. designed molecules to study the self-assembly induced by halogen and hydrogen bonding. Their work underscores the versatility of bromo and similar functional groups in directing the formation of complex nanostructures, which could have implications for molecular electronics and nanotechnology (Wu et al., 2017).
Propriétés
IUPAC Name |
5-bromo-2-cyano-4-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-2-5(9(14)15)4(3-13)1-6(7)8(11)12/h1-2,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMWLZVINIEYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)F)Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







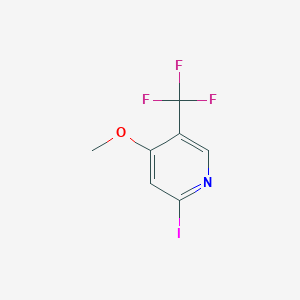
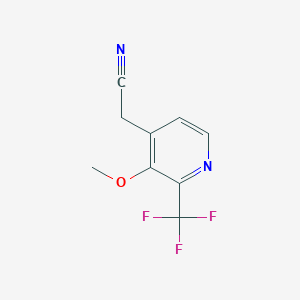


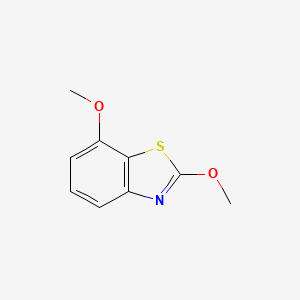
![Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1409602.png)

![7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B1409604.png)
